2,5-Dibromo-3-ethylthiophene
Overview
Description
2,5-Dibromo-3-ethylthiophene is an organobromine compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is of significant interest due to its applications in organic synthesis and material science, particularly in the development of conjugated polymers and electronic materials .
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which include 2,5-dibromo-3-ethylthiophene, have shown versatile pharmacological activities .
Mode of Action
The mode of action of this compound involves the Suzuki cross-coupling reaction. This reaction is a convenient method for Carbon-Carbon (C-C) bond formations in organic molecules . The compound can be synthesized via this reaction, tolerating a wide range of functional groups .
Biochemical Pathways
The suzuki cross-coupling reaction, which is involved in the synthesis of this compound, is a key process in organic chemistry and is used in the synthesis of various pharmaceuticals .
Pharmacokinetics
The compound’s molecular weight (26999) suggests that it may have suitable properties for absorption and distribution .
Result of Action
It’s known that thiophene derivatives have shown versatile pharmacological activities .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-ethylthiophene can be synthesized through the bromination of 3-ethylthiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated systems and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-ethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters as coupling partners.
Stille Coupling: Employs organotin reagents and palladium catalysts.
Major Products Formed:
Substituted Thiophenes: Through substitution reactions, various functional groups can be introduced, leading to the formation of diverse thiophene derivatives.
Conjugated Polymers: Cross-coupling reactions can produce conjugated polymers with applications in electronic devices such as organic photovoltaics and field-effect transistors.
Scientific Research Applications
2,5-Dibromo-3-ethylthiophene has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Material Science: The compound is used in the development of conjugated polymers with unique electronic and optical properties.
Biology and Medicine: Research has explored its potential in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2,5-Dibromo-3-methylthiophene: Similar in structure but with a methyl group instead of an ethyl group.
2,5-Dibromothiophene: Lacks the ethyl substituent, making it less sterically hindered and potentially more reactive in certain reactions.
3-Ethylthiophene: The non-brominated precursor, which is less reactive but can be used as a starting material for the synthesis of 2,5-dibromo-3-ethylthiophene.
Uniqueness: this compound is unique due to the presence of both bromine atoms and the ethyl group, which influence its reactivity and the types of reactions it can undergo. The ethyl group provides steric hindrance, affecting the compound’s behavior in substitution and coupling reactions compared to its methyl or unsubstituted counterparts .
Properties
IUPAC Name |
2,5-dibromo-3-ethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFOUDCWOOYMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565092 | |
Record name | 2,5-Dibromo-3-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53119-57-6 | |
Record name | 2,5-Dibromo-3-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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